3-(Isobutyrylamino)-4-methylbenzoic acid

Physicochemical Properties Drug-likeness Medicinal Chemistry

3-(Isobutyrylamino)-4-methylbenzoic acid (CAS 915921-46-9) is a unique research building block featuring a specific 3-isobutyrylamino-4-methyl substitution pattern on a benzoic acid core. This distinct structure confers a calculated LogP of 1.88, ideal for probing structure-activity relationships (SAR) and ADME parameters. Sourced for early-stage discovery, its ≥95% purity ensures reliable integration into synthesis campaigns. Choose this specific isomer for its defined physicochemical profile, avoiding the experimental variability of close analogs.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 915921-46-9
Cat. No. B1367917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Isobutyrylamino)-4-methylbenzoic acid
CAS915921-46-9
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)O)NC(=O)C(C)C
InChIInChI=1S/C12H15NO3/c1-7(2)11(14)13-10-6-9(12(15)16)5-4-8(10)3/h4-7H,1-3H3,(H,13,14)(H,15,16)
InChIKeyITNJBNSCALFBTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Isobutyrylamino)-4-methylbenzoic acid (CAS 915921-46-9): A Research-Grade Benzoic Acid Derivative for Specialized Chemical Libraries


3-(Isobutyrylamino)-4-methylbenzoic acid (CAS 915921-46-9) is an aromatic carboxylic acid derivative with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol . It is commercially offered as a building block for research and development, typically with a purity specification of 95% . The compound is cataloged within screening libraries from suppliers like ChemBridge and Hit2Lead , indicating its intended use in early-stage discovery rather than as a characterized therapeutic agent. Its structure, featuring an isobutyrylamino group at the 3-position and a methyl group at the 4-position of a benzoic acid core, distinguishes it from other substituted benzoic acid analogs.

Why 3-(Isobutyrylamino)-4-methylbenzoic acid (CAS 915921-46-9) Cannot Be Arbitrarily Replaced by Similar Benzoic Acid Derivatives


The specific substitution pattern of 3-(Isobutyrylamino)-4-methylbenzoic acid fundamentally alters its physicochemical properties compared to its closest positional isomers and analogs [1]. For example, moving the isobutyrylamino group from the 3-position to the 4-position, as in 4-(isobutyrylamino)benzoic acid (MW 207.23), changes the calculated LogP from 1.88 to 2.04 . Even seemingly minor alterations in the benzoic acid scaffold can lead to unpredictable and non-linear changes in a molecule's behavior in biological assays. The lack of publicly available, comparative biological data for this specific compound underscores the risk of assuming functional interchangeability based on structural similarity alone. Without explicit, quantified activity data for a specific target or property, substituting this compound for a close analog in a sensitive experiment or established protocol can introduce uncontrolled variables, potentially compromising data reproducibility and project timelines [2].

Quantitative Differentiation Data for 3-(Isobutyrylamino)-4-methylbenzoic acid (CAS 915921-46-9)


LogP and Rotatable Bond Count Comparison Against 4-(Isobutyrylamino)benzoic acid

The calculated partition coefficient (LogP) and rotatable bond count are key determinants of a compound's drug-likeness, impacting membrane permeability and oral bioavailability. 3-(Isobutyrylamino)-4-methylbenzoic acid exhibits a calculated LogP of 1.88 and has 3 rotatable bonds, as reported in the Hit2Lead chemical catalog . In contrast, its positional isomer, 4-(isobutyrylamino)benzoic acid, has a calculated LogP of 2.04 . This difference of 0.16 LogP units indicates that the target compound is less lipophilic, which can translate to higher aqueous solubility. Furthermore, the additional rotatable bond in the target compound, compared to simpler analogs like 3-(isobutyrylamino)benzoic acid (which lacks the 4-methyl group), provides greater conformational flexibility . This flexibility can be advantageous for binding to certain protein pockets but may also carry an entropic penalty.

Physicochemical Properties Drug-likeness Medicinal Chemistry

Procurement-Driven Application Scenarios for 3-(Isobutyrylamino)-4-methylbenzoic acid (CAS 915921-46-9)


Diversity-Oriented Synthesis and Library Enrichment in Medicinal Chemistry

This compound's specific substitution pattern (3-isobutyrylamino, 4-methyl) offers a unique vector for chemical space exploration that is not covered by more common, commercially available benzoic acid derivatives. As demonstrated by its distinct calculated LogP of 1.88 , it provides a specific lipophilicity profile that can be leveraged to probe structure-activity relationships (SAR) around a benzoic acid core. For medicinal chemists, procuring this building block allows for the creation of novel analogs for screening libraries, increasing the chances of identifying hits with improved properties compared to libraries built solely from simpler or differently substituted analogs .

Control Compound for Comparative Physicochemical Profiling

Given the quantitative differences in calculated properties like LogP (1.88 for the target compound vs. 2.04 for its 4-isomer), 3-(Isobutyrylamino)-4-methylbenzoic acid can serve as a valuable control or calibration standard in assays designed to measure lipophilicity or related ADME parameters. In a research setting where the impact of small structural changes on molecular properties is under investigation, this compound provides a specific, quantifiable data point that can help validate experimental or computational models .

Scaffold for Targeted Synthesis of Proprietary Derivatives

The presence of both a carboxylic acid and an amide functionality makes 3-(Isobutyrylamino)-4-methylbenzoic acid a versatile scaffold for further chemical derivatization. Researchers can use it as a starting material for parallel synthesis or focused library construction, for instance, by coupling the carboxylic acid with various amines or by modifying the isobutyryl group. Its commercial availability from multiple vendors, including ChemDiv and AKSci, ensures a reliable supply chain for such synthetic campaigns .

Technical Documentation Hub

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